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molecular formula C8H7F3N2O B8789334 2,2,2-trifluoro-N-(pyridin-3-ylmethyl)acetamide

2,2,2-trifluoro-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B8789334
M. Wt: 204.15 g/mol
InChI Key: BSZYRNLKPBAKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06413995B1

Procedure details

22.87 g of 3-(aminomethyl)pyridine was dissolved in 100 ml dichloromethane and stirred with 50.4 ml ethyl trifluoroacetate and 29.5 ml triethylamine at room temperature for 2 hours. The solvent was evaporated under reduced pressure to give a residue, which was then recrystallized from ethyl acetate to provide N-(3-pyridylmethyl)trifluoroacetic acid amide (40.15 g, 93%).
Quantity
22.87 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50.4 mL
Type
reactant
Reaction Step Two
Quantity
29.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1.[F:9][C:10]([F:17])([F:16])[C:11](OCC)=[O:12].C(N(CC)CC)C>ClCCl>[N:5]1[CH:6]=[CH:7][CH:8]=[C:3]([CH2:2][NH:1][C:11](=[O:12])[C:10]([F:17])([F:16])[F:9])[CH:4]=1

Inputs

Step One
Name
Quantity
22.87 g
Type
reactant
Smiles
NCC=1C=NC=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50.4 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
29.5 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was then recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CNC(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40.15 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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